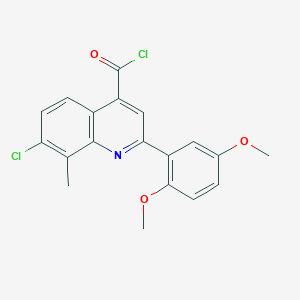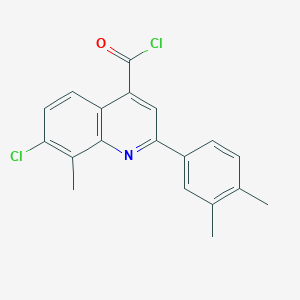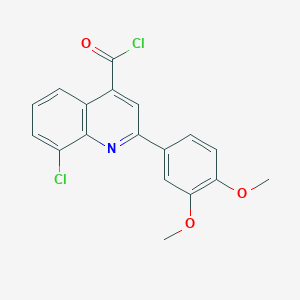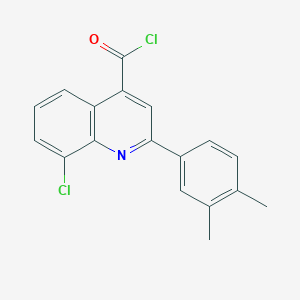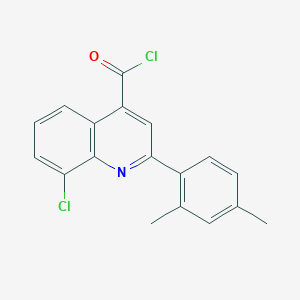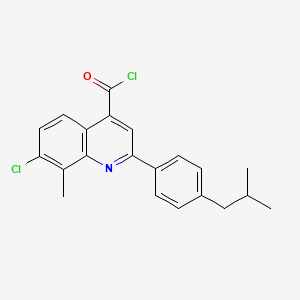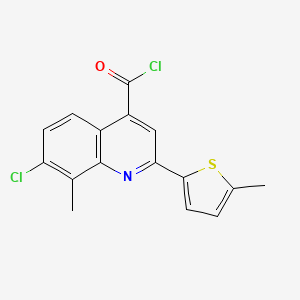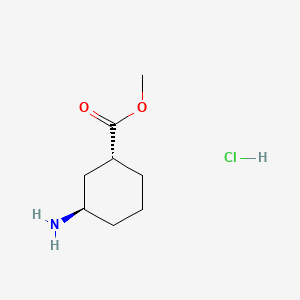
反式-3-氨基环己烷甲酸甲酯盐酸盐
描述
Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (TMACHC) is a cyclic compound with a unique chemical structure. It is a member of the class of compounds known as cyclic amines, which are characterized by their cyclic nature and the presence of an amine group. TMACHC is a synthetic compound that has been used in the laboratory for a variety of research applications.
科学研究应用
合成和衍生物:Nohira、Ehara 和 Miyashita (1970) 展示了光学活性反式-2-氨基环己烷甲酸及其衍生物的制备,它们在结构上与反式-3-氨基环己烷甲酸甲酯盐酸盐类似。这些衍生物在分子旋转和光学活性的研究中很重要 (Nohira、H.、Ehara、K. 和 Miyashita、A.,1970).
构象研究:Batuev 等人 (1959) 研究了与反式-3-氨基环己烷甲酸甲酯盐酸盐密切相关的环己烷甲酸酯的构象。这些研究提供了对这类化合物的结构动力学的见解 (Batuev、M. I.、Akhrem、A. A.、Kamernitskii、A. V. 和 Matveeva、A. D.,1959).
肽合成:Škarić、Kovačević 和 Škarić (1976) 合成了含有氨基环己烷甲酸的二肽和三肽,展示了这些化合物肽化学中的潜力,与生物有机化学领域相关 (Škarić、V.、Kovačević、M. 和 Škarić、D.,1976).
光化学反应:Leong、Imagawa、Kimoto 和 Kawanisi (1973) 探索了环己烯衍生物的光诱导加成反应,突出了可能与反式-3-氨基环己烷甲酸甲酯盐酸盐相关的化学性质 (Leong、T.、Imagawa、T.、Kimoto、K. 和 Kawanisi、M.,1973).
化学转化:Bannard、Gibson 和 Parkkari (1971) 研究了反式-2-酰氨基环醇与亚硫酰氯的反应,这与理解涉及氨基环己烷甲酸酯化合物的化学转化有关 (Bannard、R.、Gibson、N. 和 Parkkari、J.,1971).
代谢研究:Renwick 和 Williams (1972) 对包括人类在内的各种物种中环己胺的代谢进行了研究。这项研究提供了对环己胺相关化合物代谢途径的见解,其中可能包括反式-3-氨基环己烷甲酸甲酯盐酸盐 (Renwick、A. 和 Williams、R. T.,1972).
结构研究和类似物:Mackay、Mcleish 和 Campbell (1995) 研究了具有环己烷环的脱氧酸的含氮类似物,证明了环己烷甲酸酯衍生物在模拟生物学上重要的分子中的结构相关性 (Mackay、M.、Mcleish、M. 和 Campbell、M.,1995).
作用机制
Target of Action
It is known to be used as a catalyst in pharmaceutical research .
Mode of Action
As a catalyst in pharmaceutical research, it likely facilitates chemical reactions without being consumed in the process .
Pharmacokinetics
Its solubility information indicates that it is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
As a catalyst, it likely influences the rate of chemical reactions in pharmaceutical research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. For instance, it should be stored in a cool, well-ventilated area away from oxidizing agents . The compound’s insolubility in water could also affect its behavior in different environments.
生化分析
Biochemical Properties
Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride plays a significant role in biochemical reactions, particularly as a catalyst in pharmaceutical research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the facilitation of specific biochemical reactions, enhancing the efficiency and specificity of these processes. For instance, it may interact with enzymes involved in the synthesis of pharmaceutical compounds, thereby accelerating the reaction rates and improving yield.
Cellular Effects
Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride influences various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance or inhibit specific signaling pathways, leading to changes in gene expression patterns and metabolic activities within the cell. These effects can result in altered cellular behavior, such as increased proliferation or apoptosis, depending on the context of its application .
Molecular Mechanism
The molecular mechanism of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound may bind to specific enzymes, altering their activity and thereby influencing the biochemical pathways they regulate. This can lead to either the activation or inhibition of these pathways, depending on the nature of the interaction. Additionally, trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, such as sustained alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced biochemical reactions and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or increased toxicity .
Metabolic Pathways
Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, it may enhance the activity of enzymes involved in the synthesis of specific metabolites, leading to increased production of these compounds. Conversely, it can inhibit enzymes that degrade certain metabolites, resulting in their accumulation within the cell .
Transport and Distribution
The transport and distribution of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, where it exerts its biochemical effects. The compound’s distribution can influence its overall activity and efficacy, as well as its potential side effects .
Subcellular Localization
Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the mitochondria, where it influences metabolic processes .
属性
IUPAC Name |
methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXENVWECZJBF-ZJLYAJKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


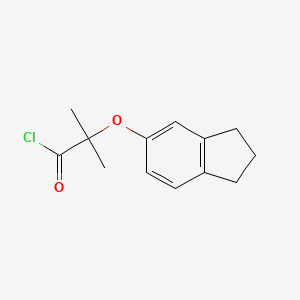
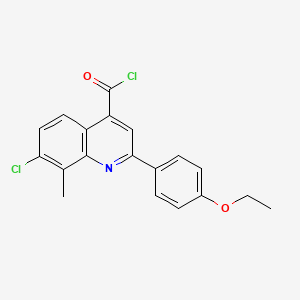
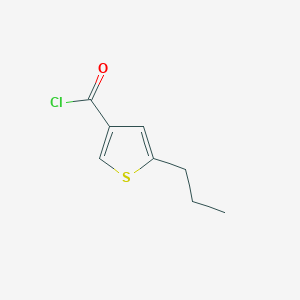
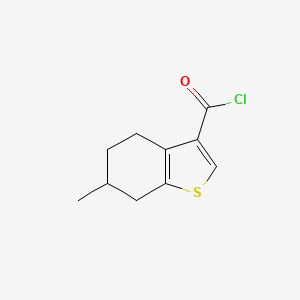
![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)
